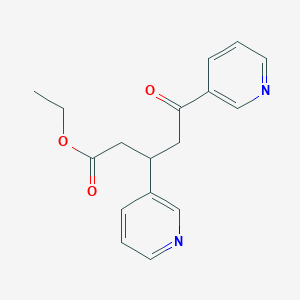

Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate

Description

Strategic Importance of Pyridine-Functionalized Scaffolds in Modern Organic Chemistry

The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in the realm of organic chemistry. Its presence in a vast array of natural products, pharmaceuticals, and functional materials underscores its strategic importance. The nitrogen atom within the six-membered aromatic ring imparts unique electronic properties, influencing the molecule's reactivity, basicity, and ability to coordinate with metal ions. This has profound implications for its utility in various applications.

In medicinal chemistry, pyridine derivatives are integral components of numerous approved drugs, exhibiting a wide spectrum of biological activities. The pyridine moiety can act as a hydrogen bond acceptor and can engage in various non-covalent interactions with biological targets, such as enzymes and receptors. This versatility allows for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profiles.

Furthermore, the functionalization of pyridine rings is a cornerstone of modern synthetic methodology. The development of cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, has provided powerful tools for the selective introduction of substituents onto the pyridine core. This enables the construction of complex molecular architectures and the exploration of vast chemical spaces in the quest for new bioactive compounds and materials with tailored properties.

Contextualizing β-Keto Esters and Related Synthons in Retrosynthetic Planning

β-Keto esters are exceptionally versatile building blocks in organic synthesis, a status they have held for over a century. Their synthetic utility stems from the presence of multiple reactive sites within a relatively simple molecular framework. The acidity of the α-proton, nestled between two carbonyl groups, facilitates the formation of a stabilized enolate, which can act as a potent nucleophile in a wide range of carbon-carbon bond-forming reactions. These include alkylations, acylations, and conjugate additions (Michael reactions).

From a retrosynthetic perspective, the β-keto ester moiety allows for several key disconnections. The bond between the α-carbon and an alkyl or acyl group can be traced back to an enolate and a suitable electrophile. Perhaps the most powerful disconnection is the Claisen condensation, which retrosynthetically cleaves the molecule into two simpler ester fragments. This strategic bond cleavage is a fundamental concept in the design of synthetic routes to more complex molecules.

The dual reactivity of β-keto esters, possessing both nucleophilic (at the α-carbon) and electrophilic (at the carbonyl carbons) character, makes them invaluable synthons for the construction of a diverse array of cyclic and acyclic compounds. Their ability to undergo cyclization reactions, often after initial elaboration, is a widely exploited strategy in the synthesis of carbocycles and heterocycles.

Overview of Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate as a Key Synthetic Intermediate

This compound emerges as a compound of significant synthetic interest due to the confluence of the aforementioned structural motifs. It features two pyridine rings, positioning it as a potential precursor for bidentate ligands in coordination chemistry or as a scaffold for the synthesis of molecules with bilateral symmetry. The presence of the 3-pyridyl isomer in particular offers specific steric and electronic properties that can influence its reactivity and interaction with other molecules.

The core of the molecule is a γ-keto ester, a close relative of the β-keto ester, which also presents a wealth of synthetic opportunities. While not possessing the same degree of α-acidity as a β-keto ester, the methylene (B1212753) groups adjacent to the ketone and ester functionalities can still be functionalized under appropriate conditions. The ketone and ester carbonyls themselves are susceptible to a variety of nucleophilic attacks, allowing for further molecular elaboration.

Given its structure, a plausible synthetic route to this compound could involve a Michael addition of an enolate derived from ethyl acetoacetate (B1235776) to a pyridyl-substituted chalcone (B49325) (an α,β-unsaturated ketone), followed by subsequent transformations. Another potential pathway could be a variation of the Hantzsch pyridine synthesis, which classically employs a β-ketoester, an aldehyde, and a nitrogen source to form a dihydropyridine (B1217469) that can be subsequently oxidized. While specific, detailed research on the synthesis and reactivity of this compound is not extensively documented in publicly available literature, its structure strongly suggests its utility as a versatile intermediate for the synthesis of more complex, polyfunctional molecules incorporating the valuable pyridyl pharmacophore.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 200571-38-6 | labo.ronih.govmdpi.com |

| Molecular Formula | C₁₇H₁₈N₂O₃ | labo.ronih.govmdpi.com |

| Molecular Weight | 298.34 g/mol | labo.ronih.govmdpi.com |

| Melting Point | 68 °C |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-oxo-3,5-dipyridin-3-ylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-2-22-17(21)10-15(13-5-3-7-18-11-13)9-16(20)14-6-4-8-19-12-14/h3-8,11-12,15H,2,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRJHIINHYHDCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(=O)C1=CN=CC=C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572527 | |

| Record name | Ethyl 5-oxo-3,5-di(pyridin-3-yl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200571-38-6 | |

| Record name | Ethyl δ-oxo-β-3-pyridinyl-3-pyridinepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200571-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-oxo-3,5-di(pyridin-3-yl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 5 Oxo 3,5 Di 3 Pyridyl Pentanoate

General Synthetic Pathways and Chemical Transformations

The general synthetic scheme is as follows:

Precursor Synthesis : Preparation of the key starting materials, namely the chalcone (B49325) analog and the activated malonate derivative.

Michael Addition : The carbon-carbon bond-forming reaction where the enolate of diethyl malonate attacks the β-carbon of the chalcone analog.

Work-up and Purification : Isolation and purification of the final product, Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate.

Various catalytic systems can be employed to facilitate this transformation, including basic catalysts and, for asymmetric synthesis, chiral catalysts. longdom.orgrsc.org

Precursor Synthesis and Functional Group Introduction

The successful synthesis of the target compound is critically dependent on the efficient preparation of its precursors.

Synthesis of 1,3-di(3-pyridyl)-2-propen-1-one (Chalcone Analog)

The precursor, 1,3-di(3-pyridyl)-2-propen-1-one, is a chalcone analog where both aryl groups are 3-pyridyl moieties. Chalcones are typically synthesized via a Claisen-Schmidt condensation, which is a base-catalyzed aldol (B89426) condensation between a substituted benzaldehyde (B42025) and an acetophenone.

In this specific case, the synthesis would involve the reaction of 3-acetylpyridine (B27631) with 3-pyridinecarboxaldehyde. A base, such as sodium hydroxide (B78521) or potassium hydroxide, is used to deprotonate the α-carbon of 3-acetylpyridine, forming an enolate. This enolate then attacks the carbonyl carbon of 3-pyridinecarboxaldehyde. The resulting aldol adduct readily dehydrates to yield the stable, conjugated system of 1,3-di(3-pyridyl)-2-propen-1-one.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 3-Acetylpyridine | 3-Pyridinecarboxaldehyde | 1,3-di(3-pyridyl)-2-propen-1-one | Claisen-Schmidt Condensation |

Preparation and Activation of Malonate Derivatives

Diethyl malonate serves as the nucleophile in the Michael addition. Its central methylene (B1212753) group is flanked by two electron-withdrawing ester groups, making the α-protons acidic and easily removable by a base.

The activation of diethyl malonate involves its deprotonation by a suitable base to form a resonance-stabilized enolate. Common bases used for this purpose include sodium ethoxide, which is often prepared in situ from sodium metal and ethanol (B145695), or other alkoxide bases. libretexts.org The choice of base is important to avoid transesterification if the ester groups of the malonate and the solvent differ. The resulting enolate is a soft nucleophile, which preferentially attacks the β-carbon of the α,β-unsaturated system in the chalcone analog. libretexts.org

Key Carbon-Carbon Bond Forming Reactions

The cornerstone of this synthesis is the Michael addition reaction, which creates the central carbon-carbon bond of the pentanoate backbone.

Michael Addition of Diethyl Malonate to Chalcone Analogues

The Michael addition of diethyl malonate to 1,3-di(3-pyridyl)-2-propen-1-one proceeds by the nucleophilic attack of the diethyl malonate enolate on the β-carbon of the chalcone. libretexts.org This conjugate addition is favored due to the electrophilic nature of the β-carbon, which is part of a conjugated system.

The reaction is typically carried out in a suitable solvent, such as ethanol or toluene, at temperatures ranging from ambient to reflux, depending on the reactivity of the substrates and the catalyst used. longdom.org Upon successful addition, a new enolate is formed, which is then protonated during the work-up step to yield the final product, this compound. masterorganicchemistry.com

Recent research has also focused on the use of various catalysts to improve the efficiency and enantioselectivity of the Michael addition of diethyl malonate to chalcones. These include bifunctional tertiary amine-thioureas and nickel-sparteine complexes. longdom.orgrsc.org

| Nucleophile | Electrophile (Michael Acceptor) | Product | Reaction Type |

| Diethyl malonate enolate | 1,3-di(3-pyridyl)-2-propen-1-one | This compound | Michael Addition |

Mechanistic Considerations of Michael Addition Steps

The mechanism of the Michael addition can be broken down into three key steps: libretexts.orgmasterorganicchemistry.com

Enolate Formation : A base removes an acidic α-proton from diethyl malonate to form a nucleophilic enolate.

Nucleophilic Attack : The enolate attacks the electrophilic β-carbon of the 1,3-di(3-pyridyl)-2-propen-1-one. The π-electrons of the carbon-carbon double bond are pushed onto the carbonyl oxygen, forming a new, resonance-stabilized enolate.

Protonation : The newly formed enolate is protonated by a proton source, typically the solvent or added acid during work-up, to give the final keto-ester product.

The reaction is thermodynamically favorable because the carbon-carbon single bond formed in the product is stronger than the carbon-carbon double bond in the starting chalcone analog. libretexts.org

Subsequent Chemical Transformations to Yield the Target Compound

The formation of this compound is typically accomplished through a multi-step synthetic sequence. A crucial final step in many reported syntheses is the selective manipulation of a precursor molecule to yield the desired keto-ester functionality.

Regioselective Monodecarboethoxylation

A pivotal transformation in the synthesis of this compound is the regioselective monodecarboethoxylation of a geminal diester precursor, such as diethyl 3,5-di(3-pyridyl)pentanedioate. This reaction selectively removes one of the two carboethoxy groups, a transformation for which the Krapcho decarboxylation is a well-established and effective method. researchgate.netnih.gov The Krapcho reaction is particularly advantageous as it proceeds under relatively neutral conditions, thus avoiding the harsh acidic or basic environments that could lead to unwanted side reactions or degradation of the pyridyl rings. nih.gov

The reaction mechanism involves the nucleophilic attack of a halide ion, typically from a salt like lithium chloride or sodium chloride, on the ethyl group of one of the ester functionalities. researchgate.net This is followed by the elimination of ethyl halide and subsequent decarboxylation to yield the final product. The use of a dipolar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), is standard as it facilitates the dissolution of the salt and promotes the desired reaction pathway. researchgate.net

Optimization of Reaction Conditions and Yields

The efficiency of the regioselective monodecarboethoxylation is highly dependent on the specific reaction conditions employed. Key parameters that are often optimized to maximize the yield of this compound include the choice of salt, solvent, reaction temperature, and reaction time.

| Parameter | Condition | Effect on Yield |

| Salt | Lithium Chloride (LiCl) or Sodium Chloride (NaCl) | The presence of a halide salt is crucial for the reaction to proceed at a reasonable rate. researchgate.net |

| Solvent | Dimethyl Sulfoxide (DMSO) | A dipolar aprotic solvent is essential to dissolve the reactants and facilitate the reaction. researchgate.net |

| Temperature | Elevated temperatures (typically >100 °C) | Higher temperatures are generally required to drive the decarboxylation to completion. |

| Reaction Time | Varies depending on other parameters | Monitored by techniques like TLC or HPLC to determine the point of maximum conversion. |

This table is a generalized representation based on typical Krapcho decarboxylation conditions. Specific yields for the synthesis of this compound would require experimental data from a dedicated study.

While specific, optimized yields for the synthesis of this compound via Krapcho decarboxylation are not extensively reported in publicly available literature, the general effectiveness of this method for similar substrates suggests that high yields are attainable through careful control of the reaction parameters.

Alternative Synthetic Routes and Comparative Analysis

While the Krapcho decarboxylation of a corresponding diester represents a primary route, other synthetic strategies for the formation of the core structure of this compound can be considered.

One potential alternative involves a Michael addition reaction. This would entail the conjugate addition of an enolate, derived from a compound like ethyl 3-pyridylacetate, to an α,β-unsaturated carbonyl compound such as ethyl 3-(3-pyridyl)acrylate. This approach would directly establish the carbon skeleton of the target molecule. However, controlling the regioselectivity and preventing polymerization or other side reactions can be challenging and would necessitate careful optimization of the base, solvent, and reaction temperature.

Another theoretical approach could be a variation of the Hantzsch pyridine (B92270) synthesis. While this is a classic method for constructing a dihydropyridine (B1217469) ring, modifications of this reaction could potentially be adapted to build the desired pentanoate chain with the pyridyl substituents. This would likely involve a multi-component reaction between a β-ketoester, an aldehyde, and an ammonia (B1221849) source. However, the direct application of the classical Hantzsch synthesis to form a linear pentanoate chain is not straightforward and would represent a novel adaptation of the methodology.

In a comparative analysis, the Krapcho decarboxylation route appears to be the most direct and reliable method, provided the precursor diester is readily accessible. The Michael addition offers a more convergent approach but may present greater challenges in terms of reaction control and optimization. The modified Hantzsch synthesis remains a more speculative and less explored option for this specific target. The choice of synthetic route would ultimately depend on factors such as the availability of starting materials, desired scale of the reaction, and the experimental challenges associated with each approach.

Chemical Reactivity and Transformational Chemistry of Ethyl 5 Oxo 3,5 Di 3 Pyridyl Pentanoate

Reactivity of the Keto Carbonyl Moiety

The ketone functionality at the C5 position is a primary site for chemical reactions. Its reactivity is influenced by the adjacent electron-withdrawing 3-pyridyl group and the alkyl chain connected to the ester. Theoretical studies on similar β-keto esters suggest that the keto carbonyl can be a preferential site for nucleophilic attack compared to the ester carbonyl, depending on the specific structure and reagents involved. mdpi.com

The electrophilic carbon of the keto group is susceptible to attack by a variety of nucleophiles. Standard ketone reactions are expected to proceed, leading to a range of functional group transformations.

Reduction: The keto group can be selectively reduced to a secondary alcohol using common hydride reagents. Reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent would be expected to reduce the ketone to furnish Ethyl 5-hydroxy-3,5-di(3-pyridyl)pentanoate, while leaving the ester group intact. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the ketone and the ester functionality. harvard.edu

Grignard Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the ketone would result in the formation of a tertiary alcohol after acidic workup. masterorganicchemistry.com This reaction provides a robust method for creating new carbon-carbon bonds at the C5 position. For example, reaction with methylmagnesium bromide would yield Ethyl 5-hydroxy-5-methyl-3,5-di(3-pyridyl)pentanoate.

Condensation reactions, such as the Wittig reaction, could be employed to convert the keto group into an alkene, further expanding the synthetic utility of the molecule.

The reaction of the keto group with hydroxylamine (B1172632) and its derivatives is a key transformation, leading to the formation of oximes.

Oxime Formation: Treatment of Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate with hydroxylamine hydrochloride, typically in the presence of a weak base like sodium acetate, is expected to yield the corresponding oxime, Ethyl 5-(hydroxyimino)-3,5-di(3-pyridyl)pentanoate. quora.comkhanacademy.org The mechanism involves the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to form the C=N double bond. quora.com Given that the ketone is unsymmetrical, the resulting oxime can exist as a mixture of (E) and (Z) geometric isomers. doubtnut.com

Further Derivatization: The nitrogen atom and the hydroxyl group of the oxime moiety are themselves reactive sites. The oxime can be acylated, for instance, by reacting it with an acyl chloride in the presence of a base like pyridine (B92270). mdpi.com This produces an O-acyl oxime derivative. Such derivatives are valuable intermediates in various rearrangements and further functionalizations.

Table 1: Predicted Reactions at the Keto Carbonyl Moiety

| Reaction Type | Reagent(s) | Expected Product |

| Reduction | Sodium Borohydride (NaBH₄), Methanol (B129727) | Ethyl 5-hydroxy-3,5-di(3-pyridyl)pentanoate |

| Grignard Addition | Methylmagnesium Bromide (CH₃MgBr), then H₃O⁺ | Ethyl 5-hydroxy-5-methyl-3,5-di(3-pyridyl)pentanoate |

| Oxime Formation | Hydroxylamine Hydrochloride (NH₂OH·HCl), Sodium Acetate | Ethyl 5-(hydroxyimino)-3,5-di(3-pyridyl)pentanoate |

Transformations Involving the Ester Functionality

The ethyl ester group is another significant site for chemical transformation, primarily involving nucleophilic acyl substitution. While generally less reactive than the ketone, the ester can undergo hydrolysis, transesterification, and amidation under appropriate conditions.

Hydrolysis: The ester can be cleaved through hydrolysis under either acidic or basic conditions. aklectures.com

Acid-Catalyzed Hydrolysis: Heating the compound in an aqueous acidic solution (e.g., H₂SO₄/H₂O) will produce the corresponding carboxylic acid, 5-Oxo-3,5-di(3-pyridyl)pentanoic acid, and ethanol (B145695).

Saponification: Base-mediated hydrolysis, or saponification, using a base like sodium hydroxide (B78521) (NaOH) in an aqueous or alcoholic solution, will yield the sodium salt of the carboxylic acid. Subsequent acidification is required to isolate the free carboxylic acid. aklectures.com

Transesterification: The ethyl group of the ester can be exchanged by heating the compound in a different alcohol (e.g., methanol, isopropanol) in the presence of an acid or base catalyst. This equilibrium-driven reaction is useful for modifying the ester group, for example, to produce Mthis compound. Studies on related β-keto esters confirm that this reaction proceeds readily. mdpi.com

The conversion of the ester to an amide can be achieved by reaction with ammonia (B1221849) or primary or secondary amines. This reaction, known as aminolysis, typically requires higher temperatures than hydrolysis and involves the nucleophilic attack of the amine on the ester carbonyl carbon. researchgate.net For example, reacting the title compound with methylamine (B109427) would yield N-Methyl-5-oxo-3,5-di(3-pyridyl)pentanamide. The formation of β-keto amides is a synthetically important transformation, as these products are valuable precursors in medicinal chemistry. researchgate.net

Acidic Proton Abstraction and Enolate Chemistry

The methylene (B1212753) protons at the C2 and C4 positions are activated by the adjacent electron-withdrawing carbonyl groups (ester and ketone, respectively). This makes them acidic and susceptible to abstraction by a suitable base to form a resonance-stabilized enolate.

The formation of an enolate from a precursor is a key step in a patented synthesis of the title compound, highlighting the accessibility and nucleophilic nature of this intermediate. In this synthesis, a magnesium-bound enolate is generated and subsequently acylated.

In a laboratory setting, bases such as sodium ethoxide or the stronger lithium diisopropylamide (LDA) can be used to generate the enolate. The resulting nucleophilic carbon can then react with various electrophiles, primarily in alkylation or acylation reactions. aklectures.com

Alkylation: Reaction of the enolate with an alkyl halide (e.g., methyl iodide) would lead to the introduction of an alkyl group at the C2 or C4 position, forming a new carbon-carbon bond.

Aldol-type Reactions: The enolate can also act as a nucleophile in reactions with aldehydes or ketones, leading to aldol (B89426) addition or condensation products.

The regioselectivity of enolate formation (at C2 vs. C4) can be controlled by the choice of base, solvent, and temperature, allowing for targeted modifications of the carbon skeleton.

Tautomerism and Isomerization Processes

A key characteristic of β-keto esters is their ability to exist as an equilibrium mixture of keto and enol tautomers. pressbooks.publibretexts.org For this compound, this equilibrium involves the interconversion between the ketone form and two possible enol forms, or a bis-enol form. The presence of α-hydrogens, those on the carbon atom situated between the two carbonyl groups (the ester and the ketone), allows for this tautomerization. ucalgary.ca

The equilibrium position is influenced by several factors, including the solvent and the electronic nature of the substituents. chemrxiv.org In the case of this compound, the electron-withdrawing nature of the 3-pyridyl group at the 3-position is expected to influence the acidity of the α-protons and thus the keto-enol equilibrium. Studies on analogous compounds, such as 1,5-bis(2′-pyridyl)pentane-1,3,5-trione, have shown that the enol form can be a major species in solution, suggesting that the pyridine rings can play a role in stabilizing the enol tautomer, potentially through intramolecular hydrogen bonding. researchgate.net

The general tautomeric equilibrium for a β-keto ester is depicted below:

Figure 1: General Keto-Enol Tautomerism in a β-Keto Ester.

For this compound, the specific tautomeric equilibria would involve the formation of enols where the double bond is conjugated with either one or both of the pyridyl rings, potentially leading to a complex mixture of isomers in solution.

| Tautomer/Isomer | Key Structural Feature | Expected Stability Factors |

| Keto Form | Standard β-keto ester structure. | Generally the more stable form for simple β-keto esters. |

| Enol Form 1 | C=C double bond conjugated with the ester and the 3-pyridyl group. | Stabilization through extended conjugation. |

| Enol Form 2 | C=C double bond conjugated with the ketone and the 5-pyridyl group. | Stabilization through extended conjugation. |

| Bis-Enol Form | Two C=C double bonds. | Potentially significant in non-polar solvents, stabilized by intramolecular hydrogen bonding. researchgate.net |

Alkylation and Acylation Reactions at α-Positions

The α-protons of β-keto esters are acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups, which stabilize the resulting enolate anion through resonance. pressbooks.pubucalgary.ca The enolate of this compound can act as a nucleophile in alkylation and acylation reactions, allowing for the introduction of various substituents at the C4 position. aklectures.com

Alkylation:

The alkylation of β-keto esters is a well-established method for forming new carbon-carbon bonds. nih.govrsc.org The reaction typically proceeds by treating the β-keto ester with a base to generate the enolate, which is then reacted with an alkyl halide. The choice of base and reaction conditions can be crucial for achieving high yields and preventing side reactions such as O-alkylation or dialkylation.

For this compound, the presence of the two basic pyridine nitrogen atoms could potentially complicate the reaction by interacting with the reagents. However, the primary reaction site for alkylation would be the α-carbon.

Acylation:

Similarly, acylation at the α-position can be achieved by reacting the enolate with an acylating agent, such as an acyl chloride or an acid anhydride. acs.orgnih.gov This reaction leads to the formation of a β,δ-diketo ester derivative. The reactivity in acylation reactions is also dependent on the stability and nucleophilicity of the enolate.

The general scheme for α-alkylation and α-acylation is as follows:

Figure 2: General Scheme for α-Alkylation and α-Acylation of a β-Keto Ester.

| Reaction Type | Reagents | Expected Product | Key Considerations |

| α-Alkylation | 1. Base (e.g., NaH, NaOEt) 2. Alkyl halide (R-X) | Ethyl 4-alkyl-5-oxo-3,5-di(3-pyridyl)pentanoate | Choice of base is critical to avoid saponification of the ester. Possibility of intramolecular reactions if the alkyl halide contains a suitable functional group. aklectures.com |

| α-Acylation | 1. Base (e.g., NaH) 2. Acyl chloride (R'COCl) | Ethyl 4-acyl-5-oxo-3,5-di(3-pyridyl)pentanoate | The resulting product is a 1,3,5-tricarbonyl compound, which itself is a versatile synthetic intermediate. nih.gov |

Role of Pyridine Rings in Modulating Reactivity

The pyridine ring is an electron-withdrawing group, a consequence of the high electronegativity of the nitrogen atom. wikipedia.org This electron-withdrawing effect is transmitted through both inductive and resonance effects. In the 3-pyridyl substituent, the inductive effect is dominant. This has several important consequences for the reactivity of the molecule:

Increased Acidity of α-Protons: The electron-withdrawing nature of the 3-pyridyl group at the 3-position increases the acidity of the α-protons at C4, facilitating the formation of the enolate anion. ucalgary.calibretexts.org This would likely enhance the rate of α-alkylation and α-acylation reactions compared to a similar compound without the pyridyl substituent.

Activation of the Ketone Carbonyl Group: The 3-pyridyl group attached to the ketone at the 5-position increases the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org This makes the ketone more susceptible to nucleophilic attack.

Basicity of the Pyridine Nitrogens: The lone pair of electrons on the nitrogen atoms of the pyridine rings makes them basic. They can be protonated by acids or can act as Lewis bases, coordinating to metal ions. This basicity could influence reactions carried out under acidic or basic conditions, and could also be exploited for catalytic purposes.

Applications of Ethyl 5 Oxo 3,5 Di 3 Pyridyl Pentanoate As a Versatile Intermediate in Complex Molecule Synthesis

Precursor for Nitrogen-Containing Heterocyclic Systems

The synthesis of nitrogen-containing heterocyclic systems is a cornerstone of medicinal chemistry and materials science. The structure of Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate suggests its potential as a precursor for such systems.

Synthesis of Substituted Piperidone Derivatives

Formation of Diastereomeric Piperidines

The formation of diastereomeric piperidines is a critical step in the synthesis of many biologically active molecules. researchgate.netnih.gov The reduction of the ketone in this compound and subsequent cyclization could theoretically lead to the formation of multiple stereocenters, resulting in diastereomeric piperidine (B6355638) derivatives. The stereochemical outcome would likely depend on the choice of reducing agent and reaction conditions. Despite the theoretical possibility, there is no specific literature detailing the diastereoselective synthesis of piperidines from this particular pentanoate.

Building Block for Advanced Pharmaceutical Intermediates

The pyridine (B92270) moieties and the keto-ester group within this compound make it an attractive, albeit undocumented, building block for more complex pharmaceutical intermediates.

Applications in Receptor Tyrosine Kinase (RTK) Inhibitor Synthesis

Receptor tyrosine kinases (RTKs) are a major class of drug targets in oncology. acs.orgmdpi.com Many RTK inhibitors feature heterocyclic scaffolds that can interact with the kinase hinge region. While pyridyl-containing scaffolds are known to be incorporated into some kinase inhibitors, there is no specific mention in the literature of this compound being utilized in the synthesis of any RTK inhibitors. nih.gov

Scaffold Development for Targeted Drug Discovery

The development of novel molecular scaffolds is crucial for expanding the chemical space available for drug discovery. nih.gov The dipyridylpentanoate framework could, in theory, serve as a novel scaffold. Its functional groups offer handles for chemical modification, allowing for the generation of a library of diverse compounds for screening against various biological targets. Nevertheless, no research has been published that explores the use of this compound for this purpose.

Contribution to Agrochemical Synthesis Pathways

The development of new agrochemicals is essential for modern agriculture. While certain nitrogen-containing heterocyclic compounds have found applications as pesticides and herbicides, there is no information available in the scientific literature to suggest that this compound has been investigated or utilized in any agrochemical synthesis pathways.

Role in Total Synthesis of Natural Products and Analogues

The strategic placement of functional groups in this compound makes it a key building block for the synthesis of certain natural products and their analogues. Specifically, its carbon skeleton and the disposition of its pyridyl and carbonyl groups are pre-organized in a way that facilitates the formation of piperidine ring systems, which are common motifs in many alkaloids.

The first total synthesis of anatalline (B19019), a minor alkaloid found in the tobacco plant (Nicotiana tabacum), provides a clear example of the utility of this compound as a critical intermediate. niscpr.res.in Anatalline is structurally defined as cis-2,4-di(3-pyridyl)piperidine. niscpr.res.in

In the reported synthetic route, this compound, referred to as ketoester 7 in the seminal paper, serves as the immediate precursor to the core piperidone structure of anatalline. niscpr.res.in The synthesis of this key intermediate begins with an Aldol (B89426) condensation of 3-acetylpyridine (B27631) and 3-formylpyridine to produce the chalcone (B49325) analogue, 1,3-di(3-pyridyl)-2-propen-1-one. niscpr.res.in A subsequent Michael addition of a malonate anion followed by monodecarboethoxylation affords this compound. niscpr.res.in

The crucial step involving this ketoester is its conversion into the 4,6-di(3-pyridyl)piperidone ring system. This is achieved through a reductive amination process. niscpr.res.in The keto group of this compound is first converted to its oxime derivative. niscpr.res.in This oxime is then reduced, leading to the formation of an amine which undergoes spontaneous intramolecular cyclization with the ethyl ester group to yield a diastereomeric mixture of cis- and trans-4,6-di(3-pyridyl)piperidones. niscpr.res.in

Following the separation of the diastereomers, the pure cis-piperidone is reduced using a strong reducing agent like lithium aluminium hydride to yield the final natural product, anatalline. niscpr.res.in This synthesis not only achieved the first total synthesis of anatalline but also allowed for the definitive assignment of the cis relative stereochemistry of the two pyridyl rings. niscpr.res.in The role of this compound is therefore pivotal, as it contains the necessary carbon framework and functional groups arranged in a manner that enables the efficient construction of the central piperidine ring of the target alkaloid. niscpr.res.in

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure. For Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming its constitution.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the ethyl group and the pentanoate backbone, as well as the two 3-pyridyl rings, would be expected.

The ethyl group would manifest as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern resulting from spin-spin coupling. The protons on the pentanoate chain would appear as complex multiplets due to their diastereotopic nature and coupling with adjacent protons. The protons on the two 3-pyridyl rings would be observed in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The specific chemical shifts and coupling constants of these aromatic protons would be crucial for confirming the 3-substitution pattern on the pyridine (B92270) rings.

Expected ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.2 | t | 3H | -OCH₂CH ₃ |

| ~2.8 - 3.2 | m | 4H | -CH ₂C(O)CH ₂- |

| ~4.1 | q | 2H | -OCH ₂CH₃ |

| ~4.5 - 4.8 | m | 2H | Py-CH -CH₂- & Py-CH -C(O)- |

| ~7.3 - 8.8 | m | 8H | Pyridyl-H |

Note: This is a hypothetical representation. Actual chemical shifts and multiplicities may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical environment. For this compound, the ¹³C NMR spectrum would display distinct signals for the carbonyl carbons of the ester and ketone, the carbons of the ethyl group, the aliphatic carbons of the pentanoate chain, and the carbons of the two 3-pyridyl rings.

The carbonyl carbon of the ketone is expected to appear at a lower field (higher ppm) than the carbonyl carbon of the ester. The carbons of the pyridyl rings will be found in the aromatic region, and their specific shifts can further confirm the substitution pattern.

Expected ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | -OCH₂C H₃ |

| ~45-50 | C H₂-C(O)-C H₂ |

| ~55-60 | Py-C H-CH₂- & Py-C H-C(O)- |

| ~61 | -OC H₂CH₃ |

| ~123-150 | Pyridyl-C |

| ~172 | -C (O)OCH₂CH₃ |

| ~205 | Py-C (O)-CH₂- |

Note: This is a hypothetical representation. Actual chemical shifts may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting absorption spectrum provides a "fingerprint" of the functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=O stretching vibrations of the ketone and the ester. The ketone C=O stretch typically appears around 1715 cm⁻¹, while the ester C=O stretch is found at a higher frequency, around 1735 cm⁻¹. Additionally, C-O stretching vibrations for the ester group would be observed in the 1300-1000 cm⁻¹ region. The presence of the aromatic pyridyl rings would be indicated by C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching of the aromatic rings above 3000 cm⁻¹.

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2850 | Medium | Aliphatic C-H Stretch |

| ~1735 | Strong | Ester C=O Stretch |

| ~1715 | Strong | Ketone C=O Stretch |

| ~1600-1450 | Medium-Strong | Pyridyl C=C and C=N Stretch |

| ~1300-1000 | Strong | C-O Stretch |

Note: This is a hypothetical representation. Actual peak positions and intensities may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) provides the molecular weight of the compound.

For this compound (C₁₇H₁₈N₂O₃), the exact mass would be a key piece of data for confirmation. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Expected fragmentation pathways for this molecule would include the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and cleavage at various points along the pentanoate chain, as well as fragmentation of the pyridyl rings.

Expected Mass Spectrometry Data for this compound

| m/z | Possible Fragment |

| 298.13 | [M]⁺ (Molecular Ion) |

| 253.11 | [M - OCH₂CH₃]⁺ |

| 225.10 | [M - COOCH₂CH₃]⁺ |

| 106.05 | [C₅H₄N-CO]⁺ |

| 78.04 | [C₅H₄N]⁺ |

Note: This is a hypothetical representation of possible fragments. The actual fragmentation pattern can be complex.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of organic compounds. These methods rely on the differential distribution of the components of a mixture between a stationary phase and a mobile phase.

Column Chromatography

Column chromatography is a preparative technique widely used to purify solid organic compounds. For this compound, a polar solid, silica (B1680970) gel would be a suitable stationary phase. The mobile phase, or eluent, would typically be a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (like methanol (B129727) or dichloromethane).

The separation is based on the compound's polarity. More polar compounds interact more strongly with the polar silica gel and thus move down the column more slowly. By gradually increasing the polarity of the eluent, compounds of different polarities can be separated. The progress of the separation is monitored by Thin Layer Chromatography (TLC). For this compound, a solvent system such as ethyl acetate/hexane or dichloromethane/methanol would likely be effective for purification. The purity of the collected fractions would then be assessed by TLC and the spectroscopic methods described above.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis and purification of "this compound". Given the compound's structural features, which include two basic pyridine rings, a ketone, and an ester functional group, both normal-phase and reversed-phase HPLC can be effectively employed. The choice between these modes is contingent on the specific analytical goal, such as purity assessment, quantification, or isolation of the compound from reaction mixtures or degradation products.

For analytical purposes, the primary objective is to achieve a high-resolution separation of "this compound" from any impurities or related substances. Reversed-phase HPLC is frequently the method of choice due to its robustness and wide applicability. A C18 column is a common stationary phase, offering excellent hydrophobic interactions with the analyte. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The inclusion of an acidic modifier, like formic acid or trifluoroacetic acid, in the mobile phase is crucial. This helps to protonate the basic nitrogen atoms on the pyridyl groups, ensuring symmetrical peak shapes and preventing tailing, which can otherwise occur due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase.

In the context of preparative HPLC, the goal shifts from high-resolution separation to the isolation of larger quantities of "this compound" with a high degree of purity. While the fundamental principles of separation remain the same as in analytical HPLC, the instrumental setup is scaled up to accommodate larger sample loads. This involves the use of wider diameter columns, higher flow rates, and larger injection volumes. The purification of "this compound" has been documented following its synthesis, where column chromatography over alumina (B75360) was utilized. niscpr.res.in This suggests that normal-phase HPLC could also be a viable strategy for both analytical and preparative separations, using a polar stationary phase (like silica or alumina) and a non-polar mobile phase.

The development of a robust HPLC method is essential for the quality control and characterization of "this compound". Detailed findings from such analyses provide critical information on the purity profile of the compound, which is imperative for its application in further research and development.

Detailed Research Findings

Research involving the synthesis of "this compound" as an intermediate in the total synthesis of anatalline (B19019) has reported its purification by column chromatography using alumina with chloroform (B151607) as the eluent. niscpr.res.in This classical chromatographic technique provides a strong basis for the development of a more advanced HPLC method. The polarity of the compound, influenced by the two pyridyl moieties and the keto-ester group, allows for effective separation from less polar or more polar impurities.

For analytical HPLC, a reversed-phase method would likely be developed to ensure high sensitivity and resolution. A typical method would employ a C18 stationary phase with a gradient elution to effectively separate the target compound from any starting materials, by-products, or degradation products. The UV detection wavelength would be selected based on the chromophoric pyridyl groups, likely in the range of 254-270 nm, to ensure optimal sensitivity.

For preparative scale-up, the analytical method can be adapted to a larger column with the same stationary phase chemistry. The flow rate and injection volume would be increased proportionally to the column dimensions to maximize throughput while maintaining adequate separation. The collection of the purified fraction containing "this compound" would be triggered by the UV detector signal corresponding to its retention time.

The following data tables provide hypothetical yet scientifically plausible parameters for both analytical and preparative HPLC methods for "this compound", based on the known chemistry of the compound and general HPLC principles.

Analytical HPLC Method Parameters

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 260 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 8.5 - 9.5 minutes |

Preparative HPLC Method Parameters

| Parameter | Value |

| Column | C18, 21.2 x 250 mm, 10 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Isocratic at 45% B |

| Flow Rate | 20 mL/min |

| Column Temperature | Ambient |

| Detection Wavelength | 260 nm |

| Injection Volume | 500 µL |

| Sample Concentration | 10 mg/mL in Mobile Phase |

Computational Chemistry and Theoretical Investigations of Ethyl 5 Oxo 3,5 Di 3 Pyridyl Pentanoate

Molecular Modeling and Conformational Analysis

Molecular mechanics and quantum chemical methods are the primary tools for exploring this landscape. A systematic conformational search would likely reveal a multitude of low-energy conformers. The relative energies of these conformers are influenced by a delicate balance of steric hindrance between the pyridyl rings and the alkyl chain, as well as potential intramolecular interactions such as hydrogen bonding and dipole-dipole interactions.

Studies on similar di-substituted pentane (B18724) systems and molecules with multiple pyridine (B92270) rings suggest that the lowest energy conformers would likely adopt a staggered arrangement along the C-C bonds of the pentanoate backbone to minimize steric strain. acs.orgresearchgate.net The orientation of the pyridyl rings is another critical factor. The nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors, potentially interacting with protons on the pentanoate chain, leading to more compact, folded conformations. The rotational barrier around the C-C bonds connecting the pyridyl groups to the main chain would also be a key parameter in determining the conformational flexibility of the molecule.

A representative, albeit hypothetical, set of dihedral angles for a low-energy conformer is presented in Table 1. These values are based on typical bond rotations in similar organic molecules.

Table 1: Hypothetical Dihedral Angles for a Low-Energy Conformer of Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate

| Dihedral Angle | Atoms Involved | Predicted Value (degrees) |

| τ1 | C(2)-C(3)-C(4)-C(5) | ~180 (anti-periplanar) |

| τ2 | C(3)-C(4)-C(5)-C(pyridyl) | ~60 (gauche) |

| τ3 | C(4)-C(5)-C(pyridyl)-N | ~45 |

| τ4 | C(2)-C(3)-C(pyridyl)-N | ~30 |

Note: This data is illustrative and based on general principles of conformational analysis. Actual values would require specific calculations.

Electronic Structure Calculations and Reactivity Predictions

The electronic properties of this compound can be elucidated using quantum chemical calculations, particularly Density Functional Theory (DFT). These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity.

The key features of its electronic structure are the lone pairs on the nitrogen atoms of the pyridine rings and the oxygen atoms of the keto and ester groups, as well as the π-systems of the pyridyl rings. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. In this molecule, the HOMO is likely to be localized on the pyridine rings, specifically the nitrogen lone pairs, making these sites susceptible to electrophilic attack or coordination to metal centers. The LUMO is expected to be centered around the carbonyl group of the ketone, which is the most electrophilic site in the molecule and thus prone to nucleophilic attack.

The molecular electrostatic potential (MEP) map would visually confirm these predictions, showing regions of negative potential (in red) around the nitrogen and oxygen atoms, and regions of positive potential (in blue) near the hydrogen atoms and the carbonyl carbon.

Table 2: Predicted Frontier Molecular Orbital Energies and Global Reactivity Descriptors

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | -6.5 | Susceptibility to electrophilic attack |

| LUMO Energy | -1.2 | Susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 5.3 | High kinetic stability |

| Ionization Potential | 6.5 | Energy to remove an electron |

| Electron Affinity | 1.2 | Energy released upon electron addition |

Note: These values are hypothetical and representative of what would be expected from DFT calculations on a molecule of this type.

Density Functional Theory (DFT) Studies on Reaction Pathways

DFT is a powerful tool for investigating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, several reaction pathways could be of synthetic interest.

One such pathway is the reduction of the ketone at the 5-position. DFT calculations could model the approach of a hydride reagent (e.g., from NaBH₄) to the carbonyl carbon, mapping the potential energy surface of the reaction. This would allow for the determination of the activation energy barrier for the reduction, providing a quantitative measure of the reaction's feasibility. The calculations could also predict the stereochemical outcome if a chiral reducing agent is used.

Another area of interest would be reactions involving the pyridine nitrogen atoms, such as N-alkylation or the formation of metal complexes. DFT studies could compare the relative basicities of the two nitrogen atoms and predict the most likely site for protonation or coordination. For instance, computational studies on di-2-pyridyl ketone have provided insights into its coordination chemistry. sid.ir

Quantitative Structure-Property Relationship (QSPR) Studies relevant to Synthetic Utility

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties or biological activities. While no specific QSPR studies on this compound have been reported, the methodology could be applied to predict properties relevant to its synthetic utility.

For example, a QSPR model could be developed to predict the solubility of this compound in various organic solvents based on a set of calculated molecular descriptors (e.g., molecular weight, polar surface area, logP). Such a model would be highly beneficial for designing purification protocols.

Furthermore, QSPR studies have been successfully used to predict the extractive capabilities of compounds containing pyridine rings. researchgate.net In a similar vein, a QSPR model could be constructed to predict the binding affinity of this compound and its derivatives to a particular catalyst or receptor, thereby guiding the design of new molecules with enhanced synthetic applicability or biological activity. The development of such a model would involve calculating a wide range of molecular descriptors for a series of related compounds and then using statistical methods to find a correlation with the property of interest.

Emerging Research Directions and Future Perspectives

Development of Stereoselective Synthetic Approaches

The synthesis of pyridines and their derivatives with high stereoselectivity is a key area of modern organic chemistry. For a molecule like Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate, which possesses a chiral center at the C3 position, the development of stereoselective synthetic methods is of paramount importance. Such methods would allow for the production of enantiomerically pure forms of the compound, which is often crucial for its biological activity and material properties.

Current research in pyridine (B92270) synthesis has demonstrated the successful application of various chiral catalysts and auxiliaries to achieve high levels of stereocontrol. While specific studies on the stereoselective synthesis of this compound are not yet widely published, the existing literature on related structures provides a solid foundation. Future research will likely focus on adapting these established methods, such as asymmetric catalysis, to control the stereochemistry at the C3 position during the formation of the pentanoate backbone.

Integration into Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical approach to chemical synthesis. mdpi.comrug.nlnih.gov The structure of this compound, with its multiple functional groups, makes it an ideal candidate for synthesis via MCRs.

Future research in this area could explore one-pot syntheses that bring together precursors for the di-pyridyl ketone and the ethyl pentanoate fragments. Such an approach would not only streamline the synthesis but also align with the principles of green chemistry by reducing the number of steps, solvent usage, and waste generation. The development of novel MCRs for the synthesis of this and related compounds could open up new avenues for creating diverse libraries of di-pyridyl compounds for various screening purposes.

Application in Flow Chemistry and Continuous Processing

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.netuc.pt The synthesis of heterocyclic compounds, including pyridines, has been an area of active investigation within the field of flow chemistry.

The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production methods. Future studies might focus on developing a continuous flow process for its synthesis, potentially integrating in-line purification techniques to yield a high-purity product. This would be particularly beneficial for any potential industrial applications of the compound.

Green Chemistry Principles in Synthesis and Derivatization

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. uniroma1.itunibo.itnih.govsemanticscholar.orgnih.gov For the synthesis and derivatization of this compound, several green chemistry principles can be applied.

Future research is expected to focus on the use of greener solvents, catalysts, and energy sources. This could involve exploring enzymatic reactions, the use of renewable starting materials, and minimizing the use of hazardous reagents. By incorporating these principles, the environmental footprint of producing and utilizing this compound can be significantly reduced.

Exploration of Novel Bioactive Derivatives and Material Science Precursors

The di-pyridyl motif present in this compound is a common feature in many biologically active molecules and functional materials. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory and kinase inhibitory effects. nih.govnih.govnih.gov

Future research will likely involve the chemical modification of this compound to create a library of novel derivatives. These derivatives could then be screened for various biological activities. Furthermore, the rigid and coordinating nature of the di-pyridyl structure suggests that this compound could serve as a valuable precursor in material science, for example, in the synthesis of metal-organic frameworks (MOFs) or polymers with interesting optical or electronic properties.

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 5-oxo-3,5-di(3-pyridyl)pentanoate, and how do reaction conditions influence yield?

The synthesis typically involves propargylation or esterification strategies. For example, homopropargyl alcohol intermediates can undergo 1,3-dilithiopropyne-mediated coupling with pyridine derivatives, followed by oxidation and esterification. Reaction temperature (e.g., 0–25°C for lithiation steps) and stoichiometric ratios (e.g., 1:1.2 for alkyne-to-lithium reagent) critically affect regioselectivity and yield. Side reactions, such as over-oxidation of the ketone group, may require controlled use of oxidizing agents like PCC (pyridinium chlorochromate) .

Q. How is the structural characterization of this compound validated?

X-ray crystallography (e.g., CCDC 1901024) confirms bond angles, dihedral angles, and non-covalent interactions (e.g., π-π stacking between pyridyl rings). Supplementary techniques include:

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Reverse-phase HPLC with UV detection (λ = 254 nm for pyridyl absorption) or GC-MS (using electron ionization at 70 eV) are standard. Sample preparation may involve liquid-liquid extraction with ethyl acetate or solid-phase extraction (C18 columns). Calibration curves typically show linearity (R > 0.99) in the 0.1–100 µg/mL range .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-pyridyl substituents influence the compound’s reactivity in nucleophilic addition reactions?

The 3-pyridyl groups introduce steric hindrance near the ketone, slowing nucleophilic attack. Electron-withdrawing effects from the pyridyl nitrogen polarize the carbonyl, increasing electrophilicity. DFT calculations (e.g., at the B3LYP/6-31G* level) reveal charge distribution discrepancies: the C5 ketone exhibits a partial charge of +0.32 e, compared to +0.18 e in non-pyridyl analogs. This duality necessitates careful selection of nucleophiles (e.g., Grignard reagents vs. enolates) to balance reactivity and selectivity .

Q. What mechanisms explain the compound’s dual role as a signaling molecule and antimicrobial agent at varying concentrations?

At low concentrations (≤ 50 µM), this compound disrupts quorum sensing in Bacillus subtilis by competitively binding LuxR-type receptors, reducing biofilm formation. At higher concentrations (> 200 µM), its lipid solubility facilitates membrane integration, causing proton motive force collapse (measured via DiSC(5) fluorescence assays). Discrepancies in MIC values across studies (e.g., 250 µM vs. 500 µM for E. coli) may arise from strain-specific membrane composition or efflux pump activity .

Q. How do crystallographic data resolve contradictions in proposed tautomeric forms of the compound?

Single-crystal X-ray diffraction (SCXRD) data (e.g., space group P2/c) confirm the enol-keto tautomer predominates in the solid state, with intramolecular hydrogen bonding (O5–H⋯N1 = 1.86 Å). Solution-phase NMR (DMSO-d) shows no enol proton resonance, suggesting keto dominance. Discrepancies in tautomer ratios between computational models (e.g., Gaussian vs. ORCA) and experimental data highlight solvent polarity effects .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.